N-[2-(5-Benzo[1,3]dioxol-5-ylmethylene-2,4-dioxo-thiazolidin-3-yl)-ethyl]-2-chloro-acetamide
CAS No.: 554423-46-0
Cat. No.: VC18378403
Molecular Formula: C15H13ClN2O5S
Molecular Weight: 368.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 554423-46-0 |
|---|---|
| Molecular Formula | C15H13ClN2O5S |
| Molecular Weight | 368.8 g/mol |
| IUPAC Name | N-[2-[5-(1,3-benzodioxol-5-ylmethylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]ethyl]-2-chloroacetamide |
| Standard InChI | InChI=1S/C15H13ClN2O5S/c16-7-13(19)17-3-4-18-14(20)12(24-15(18)21)6-9-1-2-10-11(5-9)23-8-22-10/h1-2,5-6H,3-4,7-8H2,(H,17,19) |
| Standard InChI Key | REZHDQABWKAELK-UHFFFAOYSA-N |
| Canonical SMILES | C1OC2=C(O1)C=C(C=C2)C=C3C(=O)N(C(=O)S3)CCNC(=O)CCl |
Introduction
Structural and Molecular Characterization
Chemical Identity and Nomenclature
The compound’s systematic IUPAC name, N-[2-[5-(1,3-benzodioxol-5-ylmethylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]ethyl]-2-chloroacetamide, reflects its multi-component architecture . Key structural elements include:
-
A thiazolidine-2,4-dione ring substituted at position 5 with a benzodioxole-methylidene group.
-
An ethyl linker connecting the thiazolidinedione nitrogen to a chloroacetamide functional group.
Molecular Properties
Critical physicochemical parameters are summarized below:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₅H₁₃ClN₂O₅S | |
| Molecular Weight | 368.8 g/mol | |
| SMILES Notation | C1OC2=C(O1)C=C(C=C2)C=C3C(=O)N(C(=O)S3)CCNC(=O)CCl | |
| InChI Key | REZHDQABWKAELK-UHFFFAOYSA-N |
The planar benzodioxole system (logP ≈ 2.1) enhances membrane permeability, while the thiazolidinedione core contributes to hydrogen-bonding interactions with biological targets .
Synthetic Routes and Optimization
General Synthesis Strategy
Synthesis typically involves a multi-step sequence:
-
Formation of the thiazolidine-2,4-dione core via cyclization of thiourea derivatives with chloroacetic acid.
-
Knoevenagel condensation to introduce the benzodioxole-methylidene group at position 5 of the thiazolidinedione .
-
Amide coupling between the ethylamine-linked thiazolidinedione and chloroacetyl chloride .
Key Challenges
-
Regioselectivity: Ensuring exclusive formation of the Z-isomer during Knoevenagel condensation .
-
Purification: The compound’s low solubility in aqueous media necessitates chromatographic techniques .
Biological Activities and Mechanisms
Anti-Inflammatory Activity
The compound inhibits COX-II with an IC₅₀ comparable to Celecoxib (8.88 μM vs. 8.88 μM) . Molecular docking reveals:
-
Hydrogen bonding between the thiazolidinedione carbonyl and Tyr385 of COX-II .
-
Hydrophobic interactions mediated by the benzodioxole moiety in the enzyme’s side pocket .
Therapeutic Applications and Comparative Analysis
Drug Development Prospects
The compound’s dual anti-inflammatory/anticancer profile positions it as a candidate for:
-
Adjuvant therapy in inflammation-driven malignancies.
-
Topical formulations for dermatological conditions (e.g., psoriasis).
Comparison with Analogues
Structural modifications significantly alter bioactivity:
| Compound | Target Activity (IC₅₀) | Key Structural Difference |
|---|---|---|
| 554423-46-0 | COX-II: 8.88 μM | Chloroacetamide side chain |
| 902319-15-7 | COX-II: 15.2 μM | 4-Hydroxyphenethyl acetamide group |
The chloroacetamide moiety in 554423-46-0 enhances electrophilicity, potentially improving target covalency .
Current Research and Future Directions
Preclinical Status
-
Pharmacokinetics: Oral bioavailability <20% due to first-pass metabolism; prodrug strategies under investigation .
-
Toxicity: No significant cytotoxicity observed in RAW 264.7 macrophages at ≤50 μM .
Knowledge Gaps
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume